An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chlorocyclohexene
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorocyclohexene is a halogenated hydrocarbon with significant applications as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating essential data and methodologies related to this compound.
Chemical and Physical Properties
1-Chlorocyclohexene is a clear, colorless liquid at room temperature.[1] It is characterized by its cyclic alkene structure with a chlorine substituent on the double bond, which significantly influences its reactivity.[1] It is generally soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons, but has very low solubility in water due to its non-polar nature.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 1-chlorocyclohexene.
| Property | Value | Reference |
| Molecular Formula | C₆H₉Cl | [1][2] |
| Molecular Weight | 116.59 g/mol | [3] |
| CAS Number | 930-66-5 | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 142.7 °C at 760 mmHg | [4] |
| Melting Point | -45 °C | [1] |
| Density | 1.02 g/cm³ | [4][5] |
| Refractive Index (n²⁰/D) | 1.48 | [5] |
| Flash Point | 35.9 °C | [4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
| Vapor Pressure | 6.92 mmHg at 25 °C | [6] |
Molecular Structure
The structure of 1-chlorocyclohexene features a six-membered carbon ring containing one double bond, with a chlorine atom attached to one of the sp²-hybridized carbons. This arrangement results in a planar configuration of the atoms involved in the double bond and the chlorine atom.
The user's request for specific bond lengths and angles could not be fulfilled with the available search results. Computational modeling would be required to obtain this data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-chlorocyclohexene.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.9 - 6.1 | m | 1H | Vinylic proton (-CH=) |
| ~2.1 - 2.3 | m | 4H | Allylic protons (-CH₂-) |
| ~1.6 - 1.8 | m | 4H | Aliphatic protons (-CH₂-) |
Note: Predicted data based on typical values for similar structures.
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~130 - 135 | C-Cl |
| ~125 - 130 | C=C |
| ~25 - 35 | Allylic carbons |
| ~20 - 25 | Aliphatic carbons |
Note: Predicted data based on typical values for similar structures. The presence of the chlorine atom deshields the carbon it is attached to, shifting it downfield.[7][8][9]
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3020 - 3100 | =C-H Stretch |
| ~2850 - 2960 | C-H Stretch (alkane) |
| ~1640 - 1660 | C=C Stretch |
| ~720 - 760 | C-Cl Stretch |
Note: Data is inferred from the spectra of cyclohexene (B86901) and general ranges for functional groups.[10]
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 116/118 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 81 | [M - Cl]⁺ |
| 79 | Likely loss of HCl and a methyl radical. |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for halogenated alkenes.[2][11][12][13]
Experimental Protocols
Synthesis of 1-Chlorocyclohexene from Cyclohexanol (B46403)
This protocol describes the synthesis of 1-chlorocyclohexene via the dehydration of cyclohexanol followed by chlorination. A more direct, though related, synthesis of the saturated chlorocyclohexane (B146310) is often performed first.
Materials:
-
Cyclohexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexanol and concentrated hydrochloric acid in a 1:2 molar ratio.
-
Add a catalytic amount of anhydrous calcium chloride.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude product by distillation to obtain 1-chlorocyclohexene.
This is a generalized procedure based on the synthesis of chlorocyclohexane.[4][14][15]
Elimination Reaction: Synthesis of Cyclohexadiene
This protocol describes a typical E2 elimination reaction of 1-chlorocyclohexene using a strong, sterically hindered base.
Materials:
-
1-Chlorocyclohexene
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (solvent)
-
Round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Dissolve 1-chlorocyclohexene in anhydrous tert-butanol.
-
Add potassium tert-butoxide (approximately 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting cyclohexadiene by distillation.
This procedure is based on typical E2 elimination reactions using potassium tert-butoxide.[5][16][17]
Reactivity and Potential in Drug Development
1-chlorocyclohexene's reactivity is dominated by its vinyl halide and alkene functionalities. It can undergo nucleophilic substitution reactions, although these are generally slower than for saturated alkyl halides due to the increased strength of the sp² C-Cl bond.[18] It readily undergoes elimination reactions to form cyclohexadienes.
The double bond can participate in electrophilic addition reactions. For instance, reaction with HBr proceeds via a stable carbocation intermediate to yield 1-bromo-1-chlorocyclohexane as the major product.[19] Furthermore, 1-chlorocyclohexene is a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of C-C bonds and the synthesis of more complex aryl-substituted cyclohexenes.[20]
While 1-chlorocyclohexene is a valuable synthetic intermediate for pharmaceuticals and agrochemicals, there is limited publicly available information on its direct biological activity or its involvement in specific signaling pathways.[1] Its utility in drug development is primarily as a precursor for more complex molecular scaffolds.
Safety and Handling
1-Chlorocyclohexene is a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Chlorocyclohexene is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in elimination and cross-coupling reactions, makes it a valuable building block in organic synthesis. While direct biological applications are not widely documented, its role as a precursor in the synthesis of pharmaceutically relevant molecules is significant. This guide provides a consolidated resource of its properties, spectroscopic data, and experimental protocols to aid researchers in its effective and safe utilization.
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